2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid
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Overview
Description
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid is a complex organic compound with a unique structure that includes a chloropyridine moiety, a carbamoyl group, and an ethanesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps to the laboratory synthesis, with optimizations for yield and purity. This may include the use of specialized equipment and reagents to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action for 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .
Comparison with Similar Compounds
Similar Compounds
4-chloropyridine: Another chloropyridine derivative with different functional groups.
3-bromo-1-(3-chloropyridin-2-yl)urea: A compound with a similar structure but different substituents.
Uniqueness
2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1418095-27-8 |
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Molecular Formula |
C10H13ClN4O5S |
Molecular Weight |
336.75 g/mol |
IUPAC Name |
2-[carbamoylcarbamoyl-[(6-chloropyridin-3-yl)methyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C10H13ClN4O5S/c11-8-2-1-7(5-13-8)6-15(3-4-21(18,19)20)10(17)14-9(12)16/h1-2,5H,3-4,6H2,(H,18,19,20)(H3,12,14,16,17) |
InChI Key |
UCZRQNICFJGZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN(CCS(=O)(=O)O)C(=O)NC(=O)N)Cl |
Origin of Product |
United States |
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